3-Ethoxy-N,N-dimethylpropylamine
Description
3-Ethoxy-N,N-dimethylpropylamine (CAS 25277-18-3) is a tertiary amine with the molecular formula C₇H₁₇NO and a molecular weight of 131.219 g/mol. Its structure comprises a propylamine backbone substituted with N,N-dimethyl and 3-ethoxy groups. The ethoxy moiety enhances hydrophobicity (logP = 0.892) compared to simpler alkylamines, influencing its solubility and reactivity .
This compound is utilized in analytical chemistry for reverse-phase HPLC separations (e.g., Newcrom R1 columns), where its moderate polarity allows efficient resolution of complex mixtures .
Properties
CAS No. |
25277-18-3 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-ethoxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-4-9-7-5-6-8(2)3/h4-7H2,1-3H3 |
InChI Key |
XLAXYNXVOVMHMJ-UHFFFAOYSA-N |
SMILES |
CCOCCCN(C)C |
Canonical SMILES |
CCOCCCN(C)C |
Other CAS No. |
25277-18-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Methoxy-N,N-dimethyl-1-propanamine
- Molecular Formula: C₆H₁₅NO
- Molecular Weight : 117.192 g/mol
- Key Differences :
- Replaces the ethoxy group with a methoxy moiety, reducing molecular weight and hydrophobicity (predicted logP < 0.892).
- Enhanced hydrophilicity may improve aqueous solubility but reduce membrane permeability compared to the ethoxy analogue.
N,N-Dimethylpropylamine
- Molecular Formula : C₅H₁₃N
- Molecular Weight : 87.16 g/mol
- Key Differences :
- Lacks the ethoxy group, resulting in lower molecular weight and significantly higher hydrophobicity (logP ≈ 1.5).
- Simpler structure facilitates use as a building block in surfactants and polymer catalysts.
- Biological Activity : Derivatives exhibit anticancer potency (e.g., SKBr3 breast cancer IC₅₀ = 0.59 μM) .
3,3’-Iminobis(N,N-dimethylpropylamine)
- Molecular Formula : C₁₀H₂₄N₃
- Molecular Weight : 186.32 g/mol
- Key Differences: Dimeric structure with two N,N-dimethylpropylamine units linked by an imino group. Enhanced chelation capacity makes it valuable in catalysis (e.g., Pd-Ni/Al₂O₃ systems) and material science .
- Applications : Synthesis of quaternary ammonium conjugates for drug delivery and industrial surfactants .
Imipramine Hydrochloride
- Molecular Formula : C₁₉H₂₅ClN₂
- Molecular Weight : 316.87 g/mol
- Key Differences: Incorporates a tricyclic dibenzazepine ring system, enabling noradrenaline reuptake inhibition.
Data Table: Structural and Functional Comparison
Key Research Findings
- Anticancer Activity : N,N-Dimethylpropylamine derivatives show potent activity against breast (SKBr3), prostate (PC3MM2), and lung (LNCaP) cancer cell lines, with IC₅₀ values < 1 μM .
- Structural Impact on Activity : Substitution of hydroxyl groups with N,N-dimethylpropylamine in Combretastatin analogues reduces anti-proliferative activity, highlighting the importance of functional group positioning .
- Synthetic Utility : Ethoxy and methoxy variants are synthesized via nucleophilic substitution, while dimeric amines require multi-step reactions with bromoacetates .
- Toxicity : Acute toxicity studies on dimethylpropylamine-containing compounds (e.g., 4e and 4g) show LD₅₀ values in mice ranging from 10–35 mg/kg, emphasizing the need for tailored safety profiles .
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